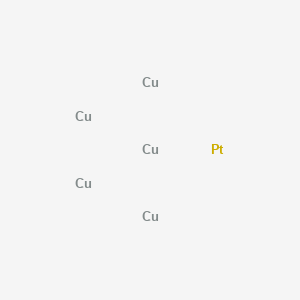
Copper;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;platinum is a bimetallic compound that combines the properties of both copper and platinum. Copper is known for its excellent electrical and thermal conductivity, while platinum is renowned for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper;platinum can be synthesized through various methods, including co-precipitation, chemical reduction, and electrochemical deposition. One common method involves the reduction of copper and platinum salts in the presence of a reducing agent such as hydrazine or sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of the reactants, play a crucial role in determining the size and distribution of the resulting nanoparticles.
Industrial Production Methods: In industrial settings, this compound is often produced through electroplating, where a copper substrate is coated with a thin layer of platinum. This process involves the use of an electrolyte solution containing copper and platinum ions, and the application of an electric current to deposit the metals onto the substrate. The quality of the electroplated layer depends on factors such as the composition of the electrolyte, the current density, and the duration of the plating process .
Chemical Reactions Analysis
Types of Reactions: Copper;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form copper oxide and platinum oxide. In reduction reactions, this compound can be reduced to its metallic form using hydrogen gas or other reducing agents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature and pressure, can significantly influence the reaction rates and the nature of the products formed.
Major Products Formed: The major products formed from the reactions of this compound include copper oxide, platinum oxide, and various copper and platinum salts. These products have distinct properties and can be used in different applications, such as catalysis and material science .
Scientific Research Applications
Copper;platinum has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, this compound nanoparticles are explored for their antimicrobial properties and potential use in drug delivery systems. In industry, this compound is used in the production of electronic components, sensors, and fuel cells .
Mechanism of Action
The mechanism of action of copper;platinum involves its ability to facilitate electron transfer reactions. In catalytic processes, this compound acts as a catalyst by providing active sites for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Copper;platinum can be compared with other bimetallic compounds such as copper;gold, platinum;palladium, and copper;silver. Each of these compounds has unique properties that make them suitable for specific applications. For example, copper;gold is known for its excellent electrical conductivity and biocompatibility, making it useful in medical devices. Platinum;palladium is highly effective in catalytic applications due to its superior catalytic activity. Copper;silver, on the other hand, is valued for its antimicrobial properties .
Conclusion
This compound is a versatile compound with a wide range of applications in science and industry. Its unique combination of properties makes it valuable in catalysis, electronics, medicine, and more. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in developing new and innovative applications for this compound.
Properties
CAS No. |
116391-73-2 |
|---|---|
Molecular Formula |
Cu5Pt |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
copper;platinum |
InChI |
InChI=1S/5Cu.Pt |
InChI Key |
QWSGLNSEIOTPNE-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















